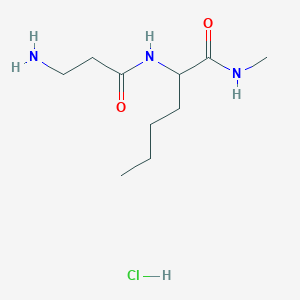

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of amino acids and derivatives in the formation of heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate is used to react with carbocyclic and heterocyclic 1,3-diketones to afford various substituted pyranones and pyrimidinones . Another synthesis pathway involves the conversion of N-phthaloylglycine into dimethyl 2-(N-phthaloylamino)acetylphosphonate, followed by reactions to produce N-methylated derivatives . These methods highlight the versatility of amino acid derivatives in synthesizing complex heterocyclic structures, which could be relevant to the synthesis of "2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride".

Molecular Structure Analysis

The molecular structures of the compounds synthesized in these studies are complex, with multiple functional groups contributing to their reactivity. For example, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis, indicating the importance of stereochemistry in these molecules . Although the exact molecular structure of "this compound" is not discussed, the structural analyses of similar compounds suggest that stereochemistry and functional group orientation are critical factors in their chemical behavior.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of various heterocyclic compounds through reactions with amino derivatives. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for example, is used to prepare fused pyrimidinones from heterocyclic α-amino compounds . These reactions typically occur in acetic acid and involve cyclization and substitution processes. The chemical reactivity of "this compound" would likely involve similar principles of heterocyclic chemistry and nucleophilic substitution.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research on the synthesis of optically active 1-aminoalkyl-phosphonic acids involved diastereoselective alkylation and hydrolysis processes, highlighting the versatility of amino and phosphonic acid functionalities in synthesizing chiral compounds for potential use in asymmetric synthesis and medicinal chemistry (Sting & Steglich, 1990).

- Investigations into the reaction mechanisms and properties of aminosilanes on silica surfaces addressed the challenge of functional group loss upon exposure to aqueous media. This work is crucial for developing stable, functionalized materials for bioconjugation and surface modification applications (Smith & Chen, 2008).

Material Science and Environmental Applications

- The development of smart hydrogels incorporating acrylamido sulfonic acid-based monomers for the removal of metal ions and dyes from water showcases the application of functionalized polymers in environmental remediation. This research highlights the potential of tailored chemical functionalities for specific adsorption and environmental clean-up tasks (Singha et al., 2019).

Pharmacology and Biochemistry

- Studies on the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols suggest the potential of structurally similar compounds in developing new immunosuppressive drugs. This area of research demonstrates the importance of chemical modification in enhancing biological activity and therapeutic potential (Kiuchi et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-aminopropanoylamino)-N-methylhexanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2.ClH/c1-3-4-5-8(10(15)12-2)13-9(14)6-7-11;/h8H,3-7,11H2,1-2H3,(H,12,15)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFBWYHOKGRNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC)NC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)